

"2-Chloro-5-(trifluoromethyl)pyrazine" physical properties

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Compound of Interest

2-Chloro-5(trifluoromethyl)pyrazine

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-5- (trifluoromethyl)pyrazine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Chloro-5-(trifluoromethyl)pyrazine**, a key building block in various chemical syntheses. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for these procedures.

Core Physical and Chemical Properties

2-Chloro-5-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound. Its fundamental identifiers and characteristics are crucial for handling, reaction setup, and safety considerations.

Identifiers and Structure:

IUPAC Name: 2-chloro-5-(trifluoromethyl)pyrazine

• CAS Number: 799557-87-2[1]



Molecular Formula: C₅H₂ClF₃N₂[2][3]

SMILES: FC(F)(F)c1cnc(Cl)cn1

InChi Key: AIEGIFIEQXZBCP-UHFFFAOYSA-N

Quantitative Physical Data Summary

The physical properties of **2-Chloro-5-(trifluoromethyl)pyrazine** are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property	Value	Conditions	Source(s)
Molecular Weight	182.53 g/mol	-	[2][4]
Appearance	Clear, colorless liquid	Room Temperature	[5][6]
Boiling Point	153.4 ± 35.0 °C	at 760 mmHg	
85 °C	at 112 mmHg	[4][7]	
Density	1.478 g/mL	at 25 °C	[7]
1.5 ± 0.1 g/cm ³	-	[2]	
Refractive Index	1.448	at 20 °C (n20/D)	[7]
Flash Point	66.1 °C (151.0 °F)	Closed Cup	
Melting Point	Not Applicable	-	[2]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard methodologies for measuring the key properties of a liquid compound like **2-Chloro-5-(trifluoromethyl)pyrazine**.

Boiling Point Determination (Capillary Method)

Foundational & Exploratory





The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8][9][10] The capillary method, suitable for small sample volumes, is a common technique.

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath on a hot plate)
- Thermometer
- Small-diameter test tube (fusion tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment

- Sample Preparation: Add a few milliliters of the liquid sample (2-Chloro-5-(trifluoromethyl)pyrazine) into the small test tube.[8]
- Capillary Insertion: Place the capillary tube (sealed end up) into the liquid in the test tube.[8]
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube or oil bath. Heat the apparatus gently and slowly (approximately 2°C per minute as the boiling point is approached).[11]
- Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When
 the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the
 open end of the capillary tube.
- Recording Temperature: Remove the heat source and allow the apparatus to cool slowly.
 The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[10] Record this temperature.



 Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a digital densitometer.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance (accurate to ±0.0001 g)
- Constant temperature bath

- Clean and Dry: Thoroughly clean and dry the pycnometer.
- Weigh Empty: Accurately weigh the empty pycnometer on the analytical balance (m1).
- Fill with Sample: Fill the pycnometer with **2-Chloro-5-(trifluoromethyl)pyrazine**, ensuring no air bubbles are present. Place it in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. Adjust the volume precisely to the pycnometer's calibration mark.
- Weigh Filled: Remove the pycnometer from the bath, wipe it dry, and weigh it again (m₂).
- Calibrate with Water: Repeat the process using deionized water. Weigh the pycnometer filled with water at the same temperature (m₃).
- · Calculation:
 - Mass of the sample = m₂ m₁
 - Mass of water = m₃ m₁



- Volume of the pycnometer (V) = $(m_3 m_1) / \rho$ _water (where ρ _water is the known density of water at the experimental temperature).
- Density of the sample (ρ_sample) = (m₂ m₁) / V.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured with a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper
- Lint-free tissue and a suitable solvent (e.g., ethanol or acetone)

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Set Temperature: Turn on the light source and the water circulator to maintain a constant temperature, typically 20°C.
- Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of 2-Chloro-5-(trifluoromethyl)pyrazine onto the surface of the lower prism.
- Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
- Reading: Read the refractive index value from the scale.



 Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent immediately after the measurement.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a reliable way to determine equilibrium solubility.[12][13]

Apparatus:

- Vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge or filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

- Preparation: Add an excess amount of the solute (2-Chloro-5-(trifluoromethyl)pyrazine) to a known volume of the desired solvent (e.g., water, ethanol, buffers at various pH) in a flask.
 The presence of undissolved solid is necessary to ensure saturation.[12]
- Equilibration: Seal the flask and place it in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12][14]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be done by centrifugation or by filtering the solution through a syringe filter that does not adsorb the solute.[14][15]
- Analysis: Accurately dilute a known volume of the clear, saturated supernatant.



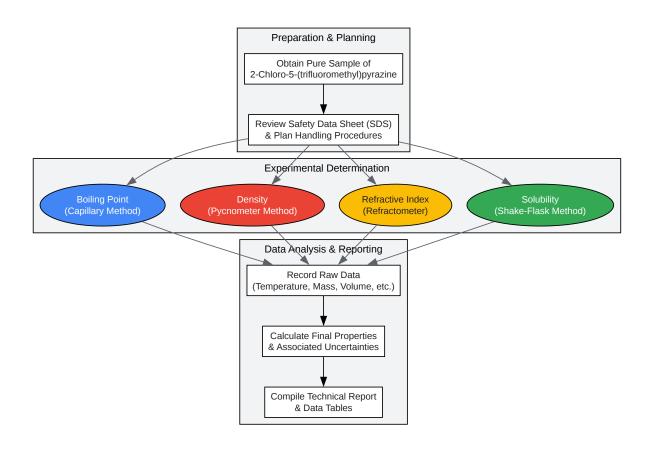
- Quantification: Determine the concentration of the solute in the diluted solution using a precalibrated analytical method (e.g., HPLC).
- Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the specified conditions. Report the solubility in units such as mg/mL or mol/L.

Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the systematic process for characterizing the physical properties of a chemical compound.





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Caption: Workflow for determining key physical properties of a chemical compound.

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